N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dimethanesulfonamide
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Overview
Description
- N,N’-[biphenyl-4,4’-diyldi(2R)propane-2,1-diyl]dimethanesulfonamide is a small organic molecule with the chemical formula C20H28N2O4S2.
- It belongs to the class of organic compounds known as biphenyls and derivatives, characterized by two benzene rings linked together by a C-C bond .
- Unfortunately, specific background information about this compound is not readily available.
Preparation Methods
- Synthetic routes for N,N’-[biphenyl-4,4’-diyldi(2R)propane-2,1-diyl]dimethanesulfonamide are not widely documented.
- Industrial production methods remain undisclosed in the literature.
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions for these reactions are not explicitly reported.
- Major products formed from these reactions are not well-documented.
Scientific Research Applications
- Despite limited information, N,N’-[biphenyl-4,4’-diyldi(2R)propane-2,1-diyl]dimethanesulfonamide may find applications in:
- Medicinal chemistry: Potential drug development due to its structural features.
- Organic synthesis: As a building block for more complex molecules.
- Industry: Further research is needed to explore its industrial applications.
Mechanism of Action
- Unfortunately, the specific mechanism by which this compound exerts its effects remains unknown.
- Molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
- Similar compounds are not explicitly listed in the available data.
- Highlighting its uniqueness would require additional research.
Properties
Molecular Formula |
C20H28N2O4S2 |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N-[(2R)-2-[4-[4-[(2R)-1-(methanesulfonamido)propan-2-yl]phenyl]phenyl]propyl]methanesulfonamide |
InChI |
InChI=1S/C20H28N2O4S2/c1-15(13-21-27(3,23)24)17-5-9-19(10-6-17)20-11-7-18(8-12-20)16(2)14-22-28(4,25)26/h5-12,15-16,21-22H,13-14H2,1-4H3/t15-,16-/m0/s1 |
InChI Key |
ZESUARCHWPARIF-HOTGVXAUSA-N |
Isomeric SMILES |
C[C@@H](CNS(=O)(=O)C)C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](C)CNS(=O)(=O)C |
SMILES |
CC(CNS(=O)(=O)C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)CNS(=O)(=O)C |
Canonical SMILES |
CC(CNS(=O)(=O)C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)CNS(=O)(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
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